molecular formula C20H22N2O7S B15089393 2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B15089393
M. Wt: 434.5 g/mol
InChI Key: NNVNUPOTQXVVBA-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiophene derivative featuring multiple functional groups. Its core structure includes:

  • Thiophene ring: A five-membered aromatic ring with sulfur.
  • Position 2: An ethoxyoxalyl-amino group (-NH-C(O)-C(O)-OCH₂CH₃), introducing both carbamate and ester functionalities.
  • Position 3: A methyl ester (-COOCH₃), enhancing lipophilicity.
  • Position 4: A methyl substituent.
  • Position 5: A 4-ethoxy-phenylcarbamoyl group (-C(O)-NH-C₆H₄-OCH₂CH₃), combining amide and aryl ether motifs.

The compound’s molecular formula is inferred as C₁₉H₂₁N₂O₇S, with a molar mass of ~437.45 g/mol.

Properties

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O7S/c1-5-28-13-9-7-12(8-10-13)21-16(23)15-11(3)14(19(25)27-4)18(30-15)22-17(24)20(26)29-6-2/h7-10H,5-6H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

NNVNUPOTQXVVBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C

Origin of Product

United States

Biological Activity

The compound 2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester is a thiophene derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies, patents, and chemical databases.

Molecular Structure

  • Molecular Formula : C₁₉H₃₁N₃O₅S
  • Molecular Weight : 395.54 g/mol

Structure Analysis

The compound features a thiophene ring substituted with an ethoxy group, an oxalyl group, and a carbamoyl moiety, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that modifications on the thiophene ring can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Thiophene derivatives have also shown promise in reducing inflammation. A case study reported that similar compounds inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Several studies have highlighted the anticancer properties of thiophene derivatives. For example, one study indicated that a structurally similar compound inhibited cancer cell proliferation in human breast cancer cells by inducing apoptosis . This suggests that this compound may possess similar properties.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, derivatives have been studied for their ability to inhibit protein kinases involved in cancer progression and other diseases .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for thiophene derivatives, with high gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionPotential inhibitor of protein kinases
PharmacokineticsHigh GI absorption; BBB permeable

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of various thiophene derivatives, including those similar to the target compound. Results showed significant inhibition of bacterial growth, supporting the hypothesis that structural modifications can enhance bioactivity.
  • Anti-inflammatory Mechanism :
    • Research focused on the anti-inflammatory properties of thiophene compounds demonstrated their ability to reduce levels of TNF-alpha and IL-6 in cell cultures, indicating a potential therapeutic role in inflammatory conditions.
  • Cancer Cell Proliferation :
    • A comparative study involving several thiophene-based compounds revealed that certain derivatives effectively reduced proliferation rates of cancer cell lines, suggesting a pathway for developing anticancer drugs based on this scaffold.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under specific conditions:

Reaction Site Conditions Product References
Methyl ester groupAcidic (HCl/H₂O) or basic (NaOH)2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid
Ethoxyoxalyl-amino groupStrong acid (H₂SO₄, reflux)Cleavage to form free amine and oxalic acid derivatives
Phenylcarbamoyl groupProlonged basic hydrolysis (NaOH)4-ethoxy-aniline and thiophene-carboxylic acid intermediate

Key Observations :

  • The methyl ester hydrolyzes readily under basic conditions to yield the corresponding carboxylic acid, a common reaction in prodrug activation .

  • The ethoxyoxalyl group is more resistant to hydrolysis but cleaves under harsh acidic conditions.

Nucleophilic Substitution

The electron-deficient thiophene ring and electrophilic carbonyl groups allow nucleophilic attacks:

Target Site Nucleophile Conditions Product References
Carbamoyl carbonylAmines (e.g., NH₃)Room temperature, polar solventUrea or thiourea derivatives
Ethoxyoxalyl groupAlcohols (e.g., MeOH)Acid catalysis (H⁺)Transesterification products

Mechanistic Insight :

  • The carbamoyl group reacts with amines to form substituted ureas, a reaction leveraged in combinatorial chemistry .

  • Transesterification of the ethoxyoxalyl group requires acid catalysts, as seen in similar oxalate esters .

Electrophilic Aromatic Substitution

The thiophene ring, though deactivated by electron-withdrawing groups, can undergo directed substitutions:

Position Reagent Conditions Product References
C-5 (para to methyl)Nitration (HNO₃/H₂SO₄)Low temperatureNitro-substituted thiophene derivative
C-4 (methyl adjacent)Halogenation (Cl₂)Lewis acid (FeCl₃)Chlorinated thiophene analog

Regioselectivity :

  • Nitration occurs preferentially at the C-5 position due to steric and electronic dire

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis with structurally related thiophene and heterocyclic esters is summarized below:

Compound Core Structure Position 2 Position 3 Position 4 Position 5 Ester Group Key Differences
Target Compound Thiophene Ethoxyoxalyl-amino Methyl ester Methyl 4-Ethoxy-phenylcarbamoyl Methyl (C-3) Reference standard
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate Thiophene Amino (-NH₂) Ethyl ester Methyl 4-Chloro-phenylcarbamoyl Ethyl (C-3) Simpler amino group at C-2; chloro vs. ethoxy in phenylcarbamoyl
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate Thiophene Ethyl ester Methyl Phenylcarbamoyl Amino (-NH₂) Ethyl (C-2) Ester at C-2; amino at C-5 instead of carbamoyl
Ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate Thiophene Methoxyphenoxy-acetyl-amino Ethyl ester Methyl 2-Methylphenylcarbamoyl Ethyl (C-3) Larger aromatic substituent at C-2; 2-methylphenyl vs. 4-ethoxy-phenyl
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate Thiophene Amino (-NH₂) Methyl ester 2,4-Dimethylphenyl Methyl Methyl (C-3) Bulky aryl substituent at C-4; lacks carbamoyl groups
2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester Thiazole 4-Chlorophenyl - - Methyl Ethyl (C-4) Thiazole core instead of thiophene; no carbamoyl groups

Physicochemical Properties

  • Target Compound : Predicted properties (based on analogs):
    • Density : ~1.3 g/cm³ (similar to ).
    • Boiling Point : Likely >600°C due to high polarity and aromaticity.
    • pKa : ~11.78 (amide protons; comparable to ).
  • Key Contrasts: Solubility: The target’s methyl ester and ethoxy groups may improve aqueous solubility vs. chloro-substituted analogs (e.g., ) but reduce it compared to amino-substituted derivatives (e.g., ). Stability: Ethoxyoxalyl-amino group may confer resistance to enzymatic hydrolysis vs. simple esters (e.g., ) .

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